2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol
Overview
Description
2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is a complex organic compound that features a bromine atom, a methoxy group, and a nitrophenyl-piperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method starts with the bromination of 6-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the introduction of the nitrophenyl-piperazinyl moiety through a nucleophilic substitution reaction. The final step involves the methylation of the hydroxyl group to form the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]benzaldehyde.
Reduction: Formation of 2-bromo-6-methoxy-4-[[4-(4-aminophenyl)piperazin-1-yl]methyl]phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl-piperazinyl moiety is particularly important for binding to specific sites on proteins, potentially inhibiting their activity. This can lead to various biological effects, depending on the target protein and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methyl-6-nitrophenol: Similar structure but lacks the piperazinyl moiety.
4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol: Similar structure but lacks the bromine and methoxy groups.
Uniqueness
2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, methoxy group, and nitrophenyl-piperazinyl moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O4/c1-26-17-11-13(10-16(19)18(17)23)12-20-6-8-21(9-7-20)14-2-4-15(5-3-14)22(24)25/h2-5,10-11,23H,6-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTMUPBXZXWQOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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